molecular formula C14H24N2O5S B12749998 Lidocaine sulfate CAS No. 24847-67-4

Lidocaine sulfate

Cat. No.: B12749998
CAS No.: 24847-67-4
M. Wt: 332.42 g/mol
InChI Key: WKECJNYGULLKBJ-UHFFFAOYSA-N
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Description

Lidocaine sulfate is a salt form of lidocaine, a local anesthetic and antiarrhythmic agent. Lidocaine is widely used in medical procedures to numb tissue in a specific area and to treat ventricular tachycardia. This compound is particularly useful in formulations where a water-soluble form of lidocaine is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lidocaine sulfate is synthesized through a multi-step process starting from 2,6-dimethylaniline. The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. The final step involves the reaction of lidocaine with sulfuric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lidocaine sulfate undergoes several types of chemical reactions, including:

    Oxidation: Lidocaine can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Lidocaine can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Major products include N-oxide derivatives.

    Reduction: Reduced forms of lidocaine.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Lidocaine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving nerve conduction and ion channel function.

    Medicine: Extensively used in clinical research for its anesthetic and antiarrhythmic properties.

    Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.

Mechanism of Action

Lidocaine sulfate exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses, leading to localized numbness. In the heart, lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its antiarrhythmic effects.

Comparison with Similar Compounds

Similar Compounds

    Bupivacaine: Another local anesthetic with a longer duration of action.

    Ropivacaine: Similar to bupivacaine but with a better safety profile.

    Mepivacaine: A local anesthetic with a faster onset of action compared to lidocaine.

Uniqueness

Lidocaine sulfate is unique due to its rapid onset of action and versatility in various formulations. It is also less toxic compared to some other local anesthetics, making it a preferred choice in many medical procedures.

Properties

CAS No.

24847-67-4

Molecular Formula

C14H24N2O5S

Molecular Weight

332.42 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid

InChI

InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4)

InChI Key

WKECJNYGULLKBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O

Origin of Product

United States

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